Fabomotizole
CAS No.: 173352-21-1
Cat. No.: VC0517426
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173352-21-1 |
---|---|
Molecular Formula | C15H21N3O2S |
Molecular Weight | 307.4 g/mol |
IUPAC Name | 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine |
Standard InChI | InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) |
Standard InChI Key | WWNUCVSRRUDYPP-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 |
Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 |
Appearance | Solid powder |
Introduction
Fabomotizole, also known by its brand name Afobazole, is an anxiolytic drug that was launched in Russia in the early 2000s. It is primarily used for its anxiolytic and neuroprotective effects without causing sedation or muscle relaxation, which are common side effects of many traditional anxiolytics . Despite its widespread use in Russia, Fabomotizole has not been extensively evaluated outside of this region and remains largely unknown to the global pharmaceutical community.
Mechanism of Action
The exact mechanism of action of Fabomotizole is not fully understood but is believed to involve several pathways:
-
GABAergic Activity: Potential interaction with GABA receptors, though the specifics are unclear.
-
NGF and BDNF Release: It may promote the release of neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which support neuronal health.
-
Melatonin Receptors: It acts as an antagonist for MT1 and MT3 melatonin receptors.
-
Sigma Receptors: Fabomotizole is thought to have agonistic effects on sigma receptors.
-
Monoamine Oxidase Inhibition: It reversibly inhibits monoamine oxidase A (MAO-A), which could influence serotonin levels .
Clinical Use and Efficacy
Fabomotizole is used to treat generalized anxiety disorders, neurasthenia, adaptation disorders, and sleep disorders related to anxiety. It is also employed in the alleviation of withdrawal symptoms and in complex therapy for various somatic conditions .
Clinical Trials and Comparative Studies
A notable multicenter randomized comparative study compared Fabomotizole (Afobazole) with Diazepam. The results showed that Afobazole was more effective in reducing anxiety symptoms than Diazepam, with a higher proportion of patients experiencing significant improvement in disease severity. Additionally, Afobazole had fewer adverse effects and no withdrawal syndrome was observed, unlike Diazepam .
Adverse Events
Fabomotizole is generally well-tolerated with minimal side effects. In clinical trials, it had significantly fewer adverse events compared to Diazepam, with only 15 reported adverse events in the Afobazole group versus 199 in the Diazepam group .
Neuroprotective Effects
Experiments in rats have shown that Fabomotizole can have beneficial effects in models of ischemic stroke, indicating neuroprotective capabilities .
Interaction with Other Systems
Fabomotizole's interaction with sigma-1 receptors and its effects on mitochondrial monoamine oxidase A activity have been explored, highlighting its complex pharmacological profile .
Data Table: Comparison of Fabomotizole with Diazepam
Parameter | Fabomotizole (Afobazole) | Diazepam |
---|---|---|
Anxiety Reduction | More effective in reducing anxiety symptoms | Less effective |
Adverse Events | 15 reported adverse events | 199 reported adverse events |
Withdrawal Syndrome | No withdrawal syndrome observed | Withdrawal syndrome observed in 68% of patients |
Disease Severity Reduction | 72% of patients experienced reduction | 58% of patients experienced reduction |
References:
- Wikipedia: Fabomotizole
- Europe PMC: Results of a multicenter randomized comparative study of diazepam
- Western Sydney University: CHINESE HERBAL MEDICINE FOR INSOMNIA
- TargetMol: Fabomotizole hydrochloride
- PubMed: Results of a multicenter randomized comparative study of diazepam
- Psychiatr Danub: Hydroxyzine, Fabomotizole
- Inxight Drugs: Fabomotizole dihydrochloride
- Ter-Arkhiv: Results of a multicenter randomized comparative study of diazepam
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume